Cimigenol

Hepatocellular Carcinoma Lung Adenocarcinoma Cytotoxicity Screening

Cimigenol (CAS 3779-59-7) is a cycloartane-type triterpenoid aglycone, the foundational scaffold of the predominant cimigenol-type (Type A) triterpenoid saponins found in Cimicifuga (Actaea) species. It is characterized by a C30H48O5 molecular framework with a molecular weight of 488.70 g/mol and a unique 16,23:16,24-diepoxy ring system.

Molecular Formula C30H48O5
Molecular Weight 488.7 g/mol
CAS No. 3779-59-7
Cat. No. B190795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimigenol
CAS3779-59-7
Synonyms(23R,24S)-16,23-16,24-diepoxy-9,19-cyclolanostan-3beta,15alpha,25-triol
Cimigenol
Molecular FormulaC30H48O5
Molecular Weight488.7 g/mol
Structural Identifiers
SMILESCC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)O)C)O2)C(C)(C)O
InChIInChI=1S/C30H48O5/c1-16-14-17-22(25(4,5)33)35-30(34-17)21(16)26(6)12-13-29-15-28(29)11-10-20(31)24(2,3)18(28)8-9-19(29)27(26,7)23(30)32/h16-23,31-33H,8-15H2,1-7H3/t16-,17-,18+,19+,20+,21-,22+,23-,26-,27-,28-,29+,30+/m1/s1
InChIKeyCNBHUROFMYCHGI-IEUUZZHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cimigenol CAS 3779-59-7: Core Chemical and Pharmacological Profile for Research Procurement


Cimigenol (CAS 3779-59-7) is a cycloartane-type triterpenoid aglycone, the foundational scaffold of the predominant cimigenol-type (Type A) triterpenoid saponins found in Cimicifuga (Actaea) species [1]. It is characterized by a C30H48O5 molecular framework with a molecular weight of 488.70 g/mol and a unique 16,23:16,24-diepoxy ring system [2]. Cimigenol serves as the parent aglycone for numerous glycosylated derivatives (e.g., xylosides, arabinosides) and acetylated analogs that exhibit significantly altered biological profiles, establishing it as the essential reference standard for structure-activity relationship (SAR) studies within this compound class [3].

Why Generic Substitution of Cimigenol with Other Cimicifuga Triterpenoids Fails in Critical Research Applications


Generic substitution of Cimigenol with other Cimicifuga-derived triterpenoids—including its own glycosides—is scientifically invalid due to profound, quantifiable differences in cytotoxicity, target engagement, and in vivo efficacy. The absence of a sugar moiety at C-3 and the specific oxidation state of the aglycone core fundamentally alter lipophilicity, cellular permeability, and molecular target recognition [1]. Direct comparative studies demonstrate that cimigenol glycosides, such as cimigenol 3-O-β-D-xylopyranoside, are often devoid of appreciable activity or exhibit drastically reduced potency in specific cancer models compared to the aglycone [2]. Furthermore, the cimigenol-type scaffold was identified as the most active constituent among different triterpenoid types in systematic screens, underscoring the critical importance of selecting the precise chemical entity for reproducible experimental outcomes [3].

Quantitative Differentiation of Cimigenol (CAS 3779-59-7): Head-to-Head Comparative Evidence for Informed Procurement


Superior Cytotoxic Potency of Cimigenol Aglycone Against Liver and Lung Cancer Cells vs. Cimiacerin B

In a direct comparative in vitro cytotoxicity screen of isolated Cimicifuga foetida constituents against five human cancer cell lines, cimigenol (the aglycone) demonstrated the most potent activity. Against the hepatocellular carcinoma cell line SMMC-7721, cimigenol exhibited an IC50 of 7.87 µM, and against the lung adenocarcinoma cell line A-549, an IC50 of 12.16 µM [1]. In contrast, cimiacerin B, a structurally related compound from the same source, showed markedly weaker cytotoxicity against A-549 cells with an IC50 of 16.77 µM [1].

Hepatocellular Carcinoma Lung Adenocarcinoma Cytotoxicity Screening

Cimigenol Aglycone Exhibits Quantifiably Distinct Activity Profile vs. Glycosylated Derivatives in Breast Cancer Models

The biological activity of cimigenol is heavily modulated by glycosylation. While the aglycone cimigenol shows potent inhibition of breast cancer cell proliferation, its 3-O-β-D-xylopyranoside derivative is reported to be 'devoid of appreciable activity' in certain cancer cell line models [1]. Furthermore, in a bioassay-guided fractionation study of C. yunnanensis, cimigenol (compound 13) was one of only two compounds out of 16 isolated that showed 'dramatic inhibitory activities against breast cancer cells', alongside 23-epi-26-deoxyactein [2].

Breast Cancer Triple-Negative Breast Cancer Her2 Overexpression

Superior In Vivo Antitumor Efficacy of Cimigenol in Triple-Negative Breast Cancer Xenograft Models

In a study isolating 12 cycloartane triterpenes and four chromones from C. yunnanensis, cimigenol was one of only two compounds selected for in vivo evaluation based on its potent in vitro activity [1]. In subcutaneous TNBC xenograft models and a breast cancer liver metastasis model, treatment with cimigenol resulted in significant reduction of tumor growth [1]. This demonstration of in vivo efficacy distinguishes cimigenol from the majority of its in-class analogs, which lack validated in vivo activity data.

In Vivo Pharmacology Triple-Negative Breast Cancer Tumor Xenograft

Cimigenol-Type Scaffold Identified as Most Active Triterpenoid Class in Systematic Multiple Myeloma Screen

A systematic screen of black cohosh triterpenoids against multiple myeloma cell lines (NCI-H929, OPM-2, U266) initially tested three known cytotoxic compounds representing three different triterpenoid types (cimigenol-type, actein-type, and others) [1]. The cimigenol-type triterpenoid emerged as the most active constituent among the three classes tested [1]. This finding prompted a detailed SAR study of seven naturally occurring cimigenol derivatives, confirming the privileged nature of the cimigenol scaffold for antimyeloma activity [1].

Multiple Myeloma Structure-Activity Relationship Triterpenoid Classification

Differential Pharmacokinetic Profile of Cimigenol Glycoside vs. 23-epi-26-deoxyactein Following Oral Administration

While cimigenol aglycone PK data is limited, its xyloside derivative (cimigenolxyloside, Cim C) demonstrates a dramatically distinct pharmacokinetic profile compared to a key alternative, 23-epi-26-deoxyactein (Cim B), in rats [1]. Following intravenous administration of individual compounds, the elimination half-life of Cim C was 5.7 hours, more than double the 2.5 hours observed for Cim B [1]. Clearance was also substantially lower for Cim C (0.24 mL/h·kg) compared to Cim B (0.48 mL/h·kg) [1]. Strikingly, the absolute oral bioavailability (F) of Cim C ranged from 238-319%, suggesting significant enterohepatic recirculation or interconversion, whereas Cim B exhibited a bioavailability of only 26.8-48.5% [1].

Pharmacokinetics Bioavailability ADME

Validated Research and Industrial Application Scenarios for Cimigenol (CAS 3779-59-7)


Lead Scaffold for Anticancer Drug Discovery in Hepatocellular and Lung Carcinoma

Procure cimigenol as a reference standard and lead scaffold for cytotoxicity screening and SAR studies targeting hepatocellular carcinoma (SMMC-7721) and lung adenocarcinoma (A-549). Evidence confirms cimigenol is the most potent aglycone among tested Cimicifuga constituents against these lines (IC50 7.87 µM and 12.16 µM, respectively) [1].

Positive Control for In Vivo Triple-Negative Breast Cancer Xenograft Studies

Utilize cimigenol as a validated positive control or reference compound for in vivo TNBC studies. It is one of the few Cimicifuga-derived compounds with documented in vivo efficacy in subcutaneous xenograft and liver metastasis models, providing a benchmark for novel therapeutic evaluation [2].

Core Scaffold for Multiple Myeloma Drug Development and SAR Exploration

Select cimigenol as the foundational scaffold for multiple myeloma drug discovery. Systematic comparative screening against NCI-H929, OPM-2, and U266 cells established the cimigenol-type triterpenoid as the most active class, justifying its prioritization over actein-type or other triterpenoid scaffolds [3].

Reference Aglycone for Glycosylation and Acetylation SAR Studies

Employ cimigenol as the essential parent aglycone for structure-activity relationship studies investigating the impact of glycosylation (xyloside, arabinoside) and C-25 modifications (acetylation, methylation) on cytotoxicity, bioavailability, and target engagement [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cimigenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.